molecular formula C17H30N2O4 B13814393 Maleuric acid, dodecyl ester CAS No. 6151-04-8

Maleuric acid, dodecyl ester

Cat. No.: B13814393
CAS No.: 6151-04-8
M. Wt: 326.4 g/mol
InChI Key: OUWYXJOKJCFDQF-SEYXRHQNSA-N
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Description

Maleuric acid, dodecyl ester (CAS 6151-04-8) is a chemical compound with the IUPAC name (Z)-4-[(aminocarbonyl)amino]-4-oxo-2-butenoic acid dodecyl ester . Structurally, it consists of a maleuric acid backbone (a derivative of maleic acid with a carbamoylamino group) esterified with a dodecyl (C12) alkyl chain. This long hydrocarbon chain enhances its hydrophobic properties, making it suitable for applications such as surfactants, corrosion inhibitors, and bioactive agents. Its unique functional groups—ester, carbamoylamino, and conjugated double bonds—enable diverse interactions with metals, polymers, and biological systems .

Properties

CAS No.

6151-04-8

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

dodecyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C17H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-16(21)13-12-15(20)19-17(18)22/h12-13H,2-11,14H2,1H3,(H3,18,19,20,22)/b13-12-

InChI Key

OUWYXJOKJCFDQF-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C\C(=O)NC(=O)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleuric acid, dodecyl ester can be synthesized through the esterification of maleuric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as acid ion exchange resins, is also common to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Maleuric acid, dodecyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Maleuric acid and dodecyl alcohol.

    Oxidation: Various oxidized derivatives of the ester.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Maleuric acid, dodecyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and surfactants

Mechanism of Action

The mechanism of action of maleuric acid, dodecyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release maleuric acid and dodecyl alcohol, which can then interact with biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug delivery or as a surfactant .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₇H₃₀N₂O₄ Ester, carbamoylamino Long alkyl chain (C12), conjugated double bond
Aspartic di-dodecyl ester (ADH) Not specified Ester, amide, hydrochloride Dual dodecyl chains, amino acid derivative
Lauryl phosphate C₁₂H₂₇O₄P Phosphate ester Phosphate headgroup, high polarity
Maleic acid diethyl ester C₈H₁₂O₄ Ester, diacid Short ethyl chains, maleic acid backbone
Lactic acid dodecyl ester C₁₅H₃₀O₃ Ester, hydroxyl Hydroxyl group, biodegradable

Performance in Corrosion Inhibition

This compound shares similarities with aspartic di-dodecyl ester hydrochloride (ADH), a corrosion inhibitor for carbon steel in acidic media. ADH achieves 87.62% inhibition efficiency at 1000 ppm, rising to 92.59% when combined with ZnO nanoparticles due to enhanced surface adsorption . While direct data on this compound is lacking, its carbamoylamino group may similarly adsorb onto metal surfaces, forming protective films. In contrast, lauryl phosphate relies on phosphate groups for adsorption but may exhibit lower biodegradability .

Cytotoxic and Bioactive Properties

Maleuric acid esters (e.g., methyl, allyl) demonstrate cytotoxic effects on Ehrlich ascites tumor cells by disrupting spindle fibers and chromatin . The dodecyl chain in this compound may enhance membrane permeability compared to shorter-chain analogs, though this requires empirical validation. Comparatively, lactic acid dodecyl ester is studied for biodegradable surfactants, where its hydroxyl group improves environmental compatibility .

Antioxidant and Surface Activity

Esters with varying alkyl chains exhibit chain-length-dependent antioxidant activity. For dihydrocaffeic acid esters, the dodecyl ester shows moderate radical scavenging activity, balancing solubility and hydrophobicity . This compound’s carbamoylamino group could further modulate antioxidant efficacy through hydrogen bonding or metal chelation.

Key Research Findings

  • Adsorption Mechanisms: ADH’s corrosion inhibition involves Langmuir adsorption, forming a protective film on steel surfaces . This compound’s carbamoylamino group may similarly bind to metals, though its adsorption kinetics need study.
  • Thermal Stability : ADH’s inhibition efficiency decreases at elevated temperatures due to molecular desorption . The dodecyl chain in this compound may mitigate this via stronger hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for maleuric acid, dodecyl ester, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of maleuric acid with dodecyl alcohol under acidic catalysis (e.g., sulfuric acid). Key variables include reaction temperature (60–80°C), molar ratios (1:1.2 acid-to-alcohol), and solvent selection (toluene or dichloromethane). Purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting catalyst concentration .
  • Data Consideration : Report absolute yields, melting points, and spectroscopic data (e.g., 1^1H/13^13C NMR, IR) to validate structural integrity. Compare results with analogous esters (e.g., dodecyl acrylate) to identify trends in steric hindrance effects .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 4.1–4.3 ppm for ester -CH2_2- groups) and IR (C=O stretch at ~1740 cm1^{-1}) confirm ester formation.
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) assesses purity; GC-MS identifies volatile byproducts.
  • Elemental Analysis : Validate empirical formula (C16_{16}H28_{28}O4_4) with ≤0.3% deviation .
    • Statistical Reporting : Include retention times, peak area ratios, and signal-to-noise ratios. Use triplicate measurements to calculate mean ± SD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Discrepancies often arise from variations in solvent systems (polar vs. nonpolar), temperature, or impurities. Conduct systematic studies:

Measure solubility in solvents (e.g., ethanol, hexane) at controlled temperatures (25°C, 40°C).

Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

Compare results against structurally similar esters (e.g., dodecyl phosphate) to isolate chain-length effects .

  • Data Analysis : Apply ANOVA to assess significance of observed differences (p < 0.05). Discuss limitations, such as impurity interference, in the discussion section .

Q. What experimental design principles apply to studying the biological interactions of this compound?

  • Methodological Answer :

  • In Vitro Models : Use cell lines (e.g., HepG2, Caco-2) to assess cytotoxicity (MTT assay) and membrane permeability (PAMPA). Include negative controls (vehicle-only) and positive controls (e.g., SDS for cytotoxicity).
  • Dose-Response Studies : Test concentrations (1–100 µM) in triplicate. Normalize data to control viability .
  • Ethical Compliance : Follow institutional guidelines for cell culture and disposal. Justify sample size using power analysis (α = 0.05, β = 0.2) .

Q. How should researchers design degradation studies to identify breakdown products of this compound under environmental conditions?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate in buffers (pH 2–10) at 37°C. Analyze aliquots via LC-MS/MS to detect maleuric acid and dodecanol.
  • Photodegradation : Expose to UV light (254 nm) in quartz cuvettes; monitor using UV-Vis spectroscopy.
  • Data Interpretation : Use high-resolution mass spectrometry (HRMS) to confirm degradation products. Report degradation kinetics (e.g., half-life, rate constants) .

Methodological and Reporting Standards

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.
  • Software : Use GraphPad Prism or R packages (e.g., drc) for analysis. Provide raw data in supplementary materials .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Detail exact molar ratios, catalyst batches, and equipment (e.g., reflux condenser type).
  • Inter-Lab Validation : Share samples with collaborating labs for independent NMR/HPLC verification.
  • Metadata Reporting : Include humidity, stirring speed, and solvent supplier in methods .

Data Presentation Guidelines

Table 1 : Comparison of Synthetic Methods for Dodecyl Esters

ParameterThis compound Dodecyl Acrylate Dodecyl Phosphate
CatalystH2_2SO4_4Ti(OiPr)4_4
Yield (%)65–7882–9070–85
PurificationColumn ChromatographyDistillationIon Exchange

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